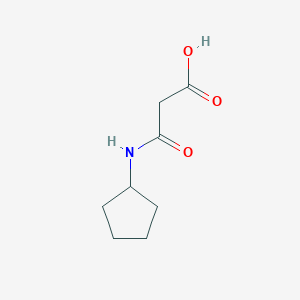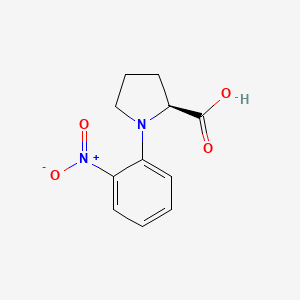![molecular formula C11H8N2 B1497108 1H-pirrolo[2,3-f]quinolina CAS No. 233-36-3](/img/structure/B1497108.png)
1H-pirrolo[2,3-f]quinolina
Descripción general
Descripción
1H-Pyrrolo[2,3-f]quinoline is a heterocyclic aromatic organic compound with the molecular formula C11H8N2. It is a tricyclic compound featuring a fused pyrrole and quinoline ring system
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-f]quinoline has found applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role as a redox cofactor in enzymatic reactions. In medicine, it is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action:
1H-pyrrolo[2,3-f]quinoline primarily interacts with specific biological targets. Although its exact targets may vary depending on the context, one well-known interaction involves protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues in proteins. When 1H-pyrrolo[2,3-f]quinoline is present, it generates hydrogen peroxide (H₂O₂), which oxidizes the catalytic cysteine thiol (Cys-215) in PTP1B. This oxidation modifies the cysteine to sulfenic acid (–SOH), sulfinic acid (–SO₂H), or sulfonic acid (–SO₃H), ultimately inactivating PTP1B .
Mode of Action:
1H-pyrrolo[2,3-f]quinoline’s mode of action involves its redox properties. As a water-soluble, heat-stable, tricyclic ortho-quinone, it serves as a cofactor for various bacterial dehydrogenases. These enzymes utilize 1H-pyrrolo[2,3-f]quinoline noncovalently, participating in oxidative reactions. Notably, its high midpoint redox potential (around 90 mV) distinguishes it from other quinones. It engages in diverse biological processes, from oxidative deaminations to free-radical redox reactions .
Biochemical Pathways:
The biosynthesis pathway of 1H-pyrrolo[2,3-f]quinoline (also known as pyrroloquinoline quinone, PQQ) involves several steps. Here’s a simplified overview:
- PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA.
Result of Action:
The compound’s action leads to downstream effects, influencing various cellular processes. For instance, it downregulates MYC and E2F targets, affecting oxidative phosphorylation, proteasome pathways, and DNA repair .
Análisis Bioquímico
Biochemical Properties
1H-pyrrolo[2,3-f]quinoline plays a crucial role in various biochemical reactions. It serves as a redox cofactor for several bacterial dehydrogenases, including methanol dehydrogenase and glucose dehydrogenase . These enzymes utilize 1H-pyrrolo[2,3-f]quinoline to facilitate oxidative deaminations and free-radical redox reactions . The compound’s unique redox features, such as a high midpoint redox potential, make it an essential component in these biochemical processes .
Cellular Effects
1H-pyrrolo[2,3-f]quinoline has been shown to influence various cellular processes. It promotes cell proliferation and viability, particularly in cultures where it acts as a potent antioxidant . The compound also stimulates mitochondrial function and development, which is crucial for cellular energy production . Additionally, 1H-pyrrolo[2,3-f]quinoline has neuroprotective properties, protecting cells from oxidative stress and neurotoxicity .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-f]quinoline exerts its effects through several mechanisms. It acts as a redox cofactor, facilitating electron transfer in dehydrogenase reactions . The compound also inhibits viral replication by disrupting virion stability and inhibiting critical viral enzymes . Furthermore, 1H-pyrrolo[2,3-f]quinoline stimulates the phosphorylation and activation of CREB, enhancing the expression of PGC-1α, which is involved in mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-f]quinoline have been observed to change over time. The compound is stable and heat-resistant, maintaining its activity in various experimental conditions . Long-term studies have shown that 1H-pyrrolo[2,3-f]quinoline continues to promote cellular growth and function, with no significant degradation observed . Its effects on cellular function may vary depending on the experimental setup and duration .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-f]quinoline vary with different dosages in animal models. At lower doses, the compound promotes growth and improves cognitive function . At higher doses, it may cause adverse effects such as oxidative stress and toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
1H-pyrrolo[2,3-f]quinoline is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase and glucose dehydrogenase, facilitating redox reactions . The compound’s role as a redox cofactor allows it to participate in various oxidative and reductive processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-f]quinoline is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is crucial for its function as a redox cofactor and its role in cellular processes .
Subcellular Localization
1H-pyrrolo[2,3-f]quinoline is localized in various subcellular compartments, including mitochondria and cytoplasm . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in mitochondria is particularly important for its role in promoting mitochondrial function and biogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-f]quinoline can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with 1,3-diketones under acidic conditions. Another approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-f]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of 1H-Pyrrolo[2,3-f]quinoline can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-f]quinoline is unique in its structure and properties compared to other similar compounds. Some similar compounds include quinoline, isoquinoline, and pyrrole. While these compounds share some structural similarities, 1H-Pyrrolo[2,3-f]quinoline's fused ring system gives it distinct chemical and biological properties.
Propiedades
IUPAC Name |
6H-pyrrolo[2,3-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMMMJOXRZENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C=CN=C3C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491006 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-36-3 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)
![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)
![1-[2-[(6-O-|A-D-Glucopyranosyl-|A-D-glucopyranosyl)oxy]-6-hydroxy-4-methoxyphenyl]ethanone](/img/structure/B1497051.png)
![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)

